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Compound of Interest

Compound Name: Luvesilocin

Cat. No.: B15615833 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration routes for

Luvesilocin (RE104) investigated in clinical trials. This document includes detailed

experimental protocols, a summary of quantitative data, and visualizations of the relevant

biological pathways and experimental workflows.

Introduction
Luvesilocin is a proprietary prodrug of 4-hydroxy-N,N-diisopropyltryptamine (4-HO-DiPT), a

psychedelic compound.[1][2] It is being developed as a potential fast-acting therapeutic for

various mental health conditions, including postpartum depression.[3][4] Luvesilocin's

therapeutic effects are primarily mediated through its active metabolite, 4-HO-DiPT, which acts

as a serotonin 5-HT2A receptor agonist.[1] Clinical trials have predominantly focused on the

subcutaneous route of administration to ensure rapid and consistent bioavailability.[2] While the

active metabolite, 4-HO-DiPT, has a history of oral use, specific clinical trial data on the oral

administration of the prodrug Luvesilocin is not publicly available.[5][6]

Mechanism of Action and Signaling Pathway
Luvesilocin is rapidly converted to its active metabolite, 4-HO-DiPT, in the body.[2] 4-HO-DiPT

exerts its psychedelic and potential therapeutic effects by acting as an agonist at the serotonin

2A (5-HT2A) receptor, a G-protein coupled receptor (GPCR). The binding of 4-HO-DiPT to the

5-HT2A receptor initiates an intracellular signaling cascade, primarily through the Gq alpha
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subunit. This activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn

hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol

trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium

(Ca2+) stores, while DAG activates protein kinase C (PKC). These downstream events are

believed to underlie the profound alterations in perception, mood, and cognition associated with

psychedelic compounds.
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Figure 1: 5-HT2A Receptor Signaling Pathway for Luvesilocin's Active Metabolite.

Administration Routes in Clinical Trials
To date, clinical trials have primarily utilized the subcutaneous route for Luvesilocin
administration. Information regarding a dedicated oral Luvesilocin clinical trial is not available.

However, based on the known oral activity of its active metabolite, 4-HO-DiPT, a hypothetical

protocol for oral administration is also presented for comparative purposes.

Data Presentation: Pharmacokinetic Parameters
The following table summarizes the pharmacokinetic parameters of Luvesilocin's active

metabolite, 4-HO-DiPT, following subcutaneous administration of Luvesilocin and oral

administration of 4-HO-DiPT.
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Parameter
Subcutaneous Luvesilocin
(RE104)

Oral 4-HO-DiPT (Iprocin)

Dose Range 5 mg - 40 mg[1] 15 mg - 20 mg (anecdotal)[5]

Time to Peak Plasma

Concentration (Tmax)
~1.25 hours[2]

15 - 30 minutes (onset of

effects)[7]

Elimination Half-life (t½) ~3 hours[2]
2 - 3 hours (duration of effects)

[5]

Duration of Psychoactive

Effects
3 - 4 hours[4] 2 - 3 hours[5]

Note: Data for oral 4-HO-DiPT is based on historical reports and not from controlled clinical

trials of Luvesilocin.

Experimental Protocols
This protocol is based on the methodology employed in the Phase 1 and 2 clinical trials of

Luvesilocin (RE104).[1][4][8]

Objective: To administer a precise dose of Luvesilocin for rapid systemic absorption and

evaluation of its safety, tolerability, pharmacokinetics, and efficacy.

Materials:

Luvesilocin (RE104) for injection, sterile solution

Prefilled syringes

Sterile needles (e.g., 25-27 gauge)

Alcohol swabs

Sterile gauze

Sharps disposal container
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Personal protective equipment (gloves)

Procedure:

Participant Preparation:

Ensure the participant has provided informed consent.

Record baseline vital signs and conduct any pre-dose assessments as per the study

protocol.

The participant should be in a comfortable and monitored setting.

Dose Preparation:

Luvesilocin is provided in prefilled syringes for specific dose cohorts (e.g., 5 mg, 11 mg,

22 mg, 30 mg, 33 mg, 38 mg, 40 mg, 44 mg).[1]

Verify the dose and expiration date on the syringe.

Site Selection and Preparation:

Select an appropriate subcutaneous injection site, such as the abdomen (avoiding the

navel), upper thigh, or upper arm.

Cleanse the selected site with an alcohol swab and allow it to air dry completely.

Injection:

Pinch a fold of skin at the injection site.

Insert the needle at a 45- to 90-degree angle into the subcutaneous tissue.

Slowly depress the plunger to inject the medication.

Withdraw the needle and apply gentle pressure with sterile gauze if needed. Do not

massage the injection site.

Post-Administration Monitoring:
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Dispose of the needle and syringe in a sharps container.

Monitor the participant for acute adverse events and psychoactive effects.

Conduct pharmacokinetic blood draws and pharmacodynamic assessments at specified

time points as per the study protocol.
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Figure 2: Experimental Workflow for Subcutaneous Luvesilocin Administration.
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This hypothetical protocol is based on the known oral activity of Luvesilocin's active

metabolite, 4-HO-DiPT, and general procedures for oral drug administration in clinical trials.

This protocol has not been specifically reported for Luvesilocin.

Objective: To administer an oral formulation of Luvesilocin to assess its safety, tolerability, and

pharmacokinetic profile, for comparison with the subcutaneous route.

Materials:

Luvesilocin oral formulation (e.g., capsules, tablets, or a solution).

Water.

Dosing cups.

Procedure:

Participant Preparation:

Ensure the participant has provided informed consent.

Instruct the participant to fast for a specified period (e.g., overnight) before dosing, if

required by the protocol.

Record baseline vital signs and conduct any pre-dose assessments.

Dose Preparation:

The oral formulation of Luvesilocin would be prepared and packaged according to GMP

standards for a specific dose.

Verify the dose and expiration date.

Administration:

The participant should be in a comfortable, upright position.

Administer the oral formulation with a standardized volume of water.
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Confirm that the participant has swallowed the entire dose.

Post-Administration Monitoring:

Monitor the participant for the onset of psychoactive effects and any adverse events.

Conduct pharmacokinetic blood draws and pharmacodynamic assessments at specified

time points.

Control for food and drink intake post-dose as per the study protocol.

Safety and Tolerability
In Phase 1 and 2 clinical trials, subcutaneous Luvesilocin was generally well-tolerated.[1][9]

The most commonly reported adverse events were mild to moderate and included nausea,

headache, and asymptomatic sinus tachycardia.[1][10] No serious adverse events were

reported in the Phase 1 study.[1]

Conclusion
The subcutaneous administration of Luvesilocin has been the primary route investigated in

clinical trials, demonstrating a favorable pharmacokinetic profile with a rapid onset and a short

duration of action. This makes it a promising candidate for in-clinic psychedelic-assisted

therapy. While the oral administration of its active metabolite has been reported, further clinical

research is needed to establish the safety, tolerability, and pharmacokinetic profile of an oral

Luvesilocin formulation. The protocols and data presented here provide a foundation for

researchers and drug development professionals working with this novel psychedelic

compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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